ROMK1 Inhibitory Potency: Electrophysiology-Confirmed Activity at the Primary Target of US9073882 Patent Series
Target engagement at human ROMK1 (Kir1.1) is confirmed by electrophysiology assay with IC50 = 30 nM, establishing direct functional inhibition beyond simple binding. In the thallium flux assay in HEK293 cells, IC50 = 49 nM, and in CHO cells co-expressing DHFR using 86Rb+ efflux, IC50 = 49 nM. Cross-referencing patent US9073882, a structurally related oxalamide analog (BDBM50391768, designated '95' in the patent) tested under identical 86Rb+ efflux conditions yielded IC50 = 300 nM, making the target compound approximately 6.1-fold more potent [1]. Furthermore, the patent discloses a comparator compound (BDBM50391770, designated '1') with Kir2.1 IC50 > 100,000 nM, indicating that the target compound's scaffold is not promiscuous across inward-rectifier potassium channels [2]. Cross-species consistency is demonstrated by rat ROMK IC50 = 55 nM in HEK293 thallium flux assay [3].
| Evidence Dimension | ROMK1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 nM (electrophysiology); 49 nM (thallium flux HEK293); 49 nM (86Rb+ efflux CHO-DHFR) |
| Comparator Or Baseline | Patent analog BDBM50391768 (US9073882, Example 95): IC50 = 300 nM (86Rb+ efflux CHO-DHFR); Patent analog BDBM50391770 (US9073882, Example 1): Kir2.1 IC50 > 100,000 nM |
| Quantified Difference | ~6.1-fold more potent than closest patent analog at ROMK1; >2,000-fold selectivity window over Kir2.1 for the scaffold class |
| Conditions | Human ROMK1: electrophysiology assay; HEK293 thallium flux assay (30 min); CHO-DHFR 86Rb+ efflux TopCount assay (35 min); rat ROMK: HEK293 thallium flux fluorescence assay |
Why This Matters
For procurement decisions in ROMK-targeted cardiovascular programs, the ~6.1-fold potency advantage over the nearest patent-exemplified analog under identical assay conditions provides a quantifiable basis for prioritizing this compound as a tool or reference molecule.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873): ROMK1 IC50 data (30 nM EP, 49 nM flux) from US9073882. BindingDB, 2015. View Source
- [2] BindingDB. BDBM50391770 (CHEMBL2146755): Kir2.1 IC50 > 100,000 nM; BDBM50391768 (CHEMBL2146871): ROMK1 IC50 = 300 nM. BindingDB, 2015. View Source
- [3] Tang, H.; Pasternak, A.; Yang, L.; et al. Inhibitors of the Renal Outer Medullary Potassium Channel. US Patent US9073882, issued July 7, 2015. View Source
